4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide
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Overview
Description
4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide is a complex organic compound with a unique structure that includes bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide typically involves multiple steps, including halogenation, acylation, and amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-bromo-3-methylbenzoic acid
- 4-bromo-3-chlorophenol
- 4-bromo-2,3-dimethylanisole
Uniqueness
4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide is unique due to its specific combination of halogen atoms and its indole-based structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
200418-19-5 |
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Molecular Formula |
C19H15BrClFN2O2 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C19H15BrClFN2O2/c1-23(2)19(26)24-10-13(17-14(20)4-3-5-16(17)24)18(25)11-6-7-12(9-21)15(22)8-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
GUAPPXJGCWOWAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)C3=CC(=C(C=C3)CCl)F |
Origin of Product |
United States |
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